K-252c

Übersicht

Beschreibung

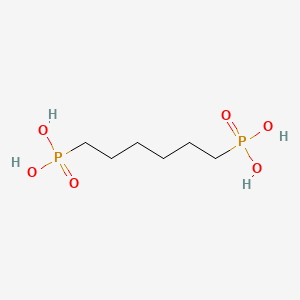

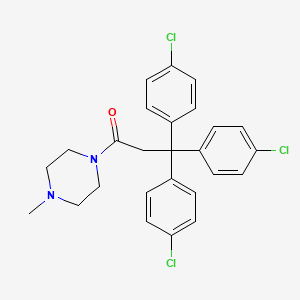

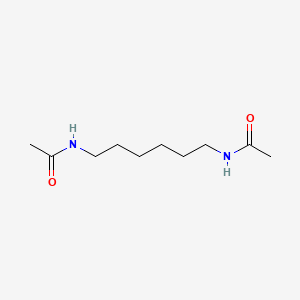

K252c is a staurosporine analog that was isolated from Nocardiopsis sp. It is a cell-permeable compound with reversible and ATP-competitive inhibitory activity against protein kinase C (PKC) and protein kinase A (PKA). The empirical formula for K252c is C20H13N3O, and its molecular weight is 311.34 g/mol .

Wissenschaftliche Forschungsanwendungen

K252c hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als wertvolles Werkzeug zur Untersuchung von Kinase-Signalwegen.

Biologie: Forscher verwenden K252c, um zelluläre Prozesse zu untersuchen, die PKC und PKA beinhalten.

Medizin: Zu seinen potenziellen therapeutischen Anwendungen gehört die Krebsbehandlung aufgrund seiner apoptotischen Wirkungen in Leukämiezellen.

Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, tragen die Erkenntnisse von K252c zur Kinase-Regulation zur Medikamentenentwicklung bei.

5. Wirkmechanismus

K252c übt seine Wirkungen aus, indem es PKC und PKA hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der zellulären Signalübertragung und beeinflussen Prozesse wie Zellwachstum, Differenzierung und Apoptose. Durch die Störung der Kinaseaktivität beeinflusst K252c nachgeschaltete Signalwege.

Wirkmechanismus

Target of Action

K-252c, also known as Staurosporine aglycone, primarily targets Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation . This modification can result in a functional change of the target protein by altering enzyme activity, cellular location, or association with other proteins in the cells .

Mode of Action

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC and PKA . It competes with ATP for binding to the active site of these kinases, thereby inhibiting their activity . The IC50 values for PKC and PKA are 2.45 μM and 25.7 μM, respectively .

Biochemical Pathways

The inhibition of PKC and PKA by this compound affects various biochemical pathways. PKC and PKA play a critical role in a myriad of signal transduction pathways associated with metabolism, gene expression, membrane transport, and cell proliferation . Therefore, the inhibition of these kinases by this compound can lead to changes in these cellular processes.

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. The compound’s solubility in DMSO is reported to be ≥15.55 mg/mL , indicating good solubility in organic solvents

Result of Action

This compound has been shown to induce apoptosis in human chronic myelogenous leukemia cancer cells . This suggests that the compound’s inhibition of PKC and PKA can lead to programmed cell death in certain cancer cells. Additionally, this compound also inhibits β-lactamase, chymotrypsin, and malate dehydrogenase , which may contribute to its overall biological effects.

Biochemische Analyse

Biochemical Properties

K252c is a cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C and protein kinase A, with half-maximal inhibitory concentration (IC₅₀) values of 2.45 µM and 25.7 µM, respectively . In addition to its kinase inhibitory activity, K252c also inhibits non-kinase enzymes such as β-lactamase, chymotrypsin, and malate dehydrogenase . These interactions suggest that K252c has a broad spectrum of biochemical activities, making it a valuable tool for studying various biochemical pathways.

Cellular Effects

K252c exerts significant effects on various cell types and cellular processes. It induces apoptosis in human chronic myelogenous leukemia cancer cells . In human foreskin fibroblast cells, K252c reduces focus formation induced by human cytomegalovirus strains that are sensitive and resistant to Ganciclovir . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, K252c exerts its effects primarily through the inhibition of protein kinases. By competing with ATP for binding to the kinase active site, K252c effectively blocks the phosphorylation of downstream targets, thereby disrupting signal transduction pathways . This inhibition can lead to changes in gene expression and cellular responses, ultimately resulting in apoptosis or other cellular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of K252c can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Long-term exposure to K252c in in vitro or in vivo studies has shown sustained inhibition of target kinases and prolonged effects on cellular function. The stability and degradation of K252c can influence its efficacy and potency over extended periods.

Dosage Effects in Animal Models

The effects of K252c in animal models are dose-dependent. At lower doses, K252c effectively inhibits target kinases without causing significant toxicity . At higher doses, K252c can exhibit toxic or adverse effects, including off-target interactions and potential damage to non-cancerous cells. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse outcomes.

Metabolic Pathways

K252c is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of protein kinases can alter metabolic flux and metabolite levels, impacting processes such as energy production, biosynthesis, and cellular homeostasis . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, K252c is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The transport and distribution of K252c are critical factors in determining its therapeutic potential and pharmacokinetic properties.

Subcellular Localization

K252c’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target kinases and other biomolecules, thereby modulating its biochemical and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthetic routes for K252c are not extensively documented in the literature. it is known that K252c can be synthesized through chemical modifications of the staurosporine scaffold. Further research is needed to elucidate specific synthetic methods and reaction conditions.

Industrial Production Methods: Information regarding industrial-scale production methods for K252c is limited. As a research compound, K252c is primarily obtained through laboratory synthesis or isolation from natural sources.

Analyse Chemischer Reaktionen

Arten von Reaktionen: K252c ist in erster Linie als Hemmer von PKC und PKA bekannt. Es unterliegt selbst keinen signifikanten chemischen Umwandlungen, sondern interagiert mit diesen Kinasen. Seine Hemmwirkung beeinflusst zelluläre Signalwege.

Häufige Reagenzien und Bedingungen: Da K252c hauptsächlich als Forschungswerkzeug verwendet wird, wird es nicht häufig bestimmten Reagenzien oder Bedingungen ausgesetzt. Seine hemmenden Wirkungen auf PKC und PKA sind gut dokumentiert.

Hauptprodukte: K252c liefert durch chemische Reaktionen keine Hauptprodukte. Stattdessen liegt seine primäre Wirkung in der Modulation der Kinaseaktivität.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von K252c liegt in seiner doppelten Hemmung von PKC und PKA. Zu ähnlichen Verbindungen gehört Staurosporin selbst, dem die Spezifität für PKC und PKA fehlt, die K252c aufweist.

Eigenschaften

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUTNIFSHFQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017989 | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85753-43-1 | |

| Record name | Staurosporinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Staurosporine aglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K252c | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STAUROSPORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)

![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)